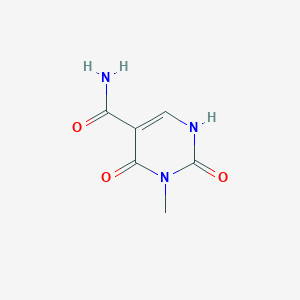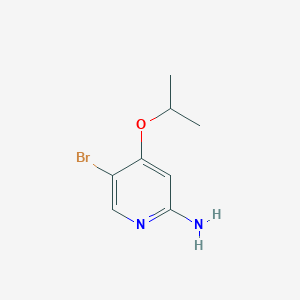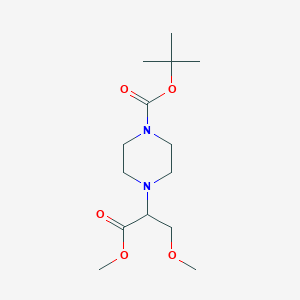![molecular formula C9H9N3O B13919976 7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of 3-aminopyrazole with suitable electrophiles. One common method includes the reaction of 3-aminopyrazole with β-enaminones or β-ketoesters under acidic or basic conditions. The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes and induction of apoptosis .
Comparaison Avec Des Composés Similaires
7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines. These compounds share a similar fused ring structure but differ in the nature and position of substituents. The unique methyl group at position 7 and the carboxamide functional group in this compound contribute to its distinct chemical and biological properties .
Similar compounds include:
- Pyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[1,5-a]pyridine derivatives with different substituents
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
7-methylpyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-8-7(9(10)13)5-11-12(6)8/h2-5H,1H3,(H2,10,13) |
Clé InChI |
UHUFSVVACOCWAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(C=NN12)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)

![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)





![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)



